REACTION_CXSMILES
|
CN(C=O)C.[C:6]([NH2:9])(=[O:8])[CH3:7].[Cl:10][C:11]1[CH:12]=[C:13]([F:18])[C:14](F)=[N:15][CH:16]=1.Cl>C1COCC1>[C:6]([NH:9][C:14]1[C:13]([F:18])=[CH:12][C:11]([Cl:10])=[CH:16][N:15]=1)(=[O:8])[CH3:7]
|
Name
|
sodium hexamethyldisilazide THF
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Quantity
|
629 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 hours at the same temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 20 wt % sodium chloride aqueous solution (500 mL)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
THF (500 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 70° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitation of solids, n-heptane (1500 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was further cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours at that temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solvent of THF (100 mL) and n-heptane (500 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC=C(C=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |